

Comprehensive Application Notes and Protocols for Uprosertib (GSK2141795) in Cancer Research

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Compound Focus: Uprosertib

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Introduction to Uprosertib and Its Relevance in Cancer Research

Uprosertib (GSK2141795) is a potent and selective **pan-Akt inhibitor** that has emerged as a valuable tool compound and investigational therapeutic in oncology research. As an ATP-competitive inhibitor, **Uprosertib** targets all three Akt isoforms with **nanomolar potency**, demonstrating IC₅₀ values of 180 nM, 328 nM, and 38 nM for Akt1, Akt2, and Akt3, respectively [1]. The **PI3K/Akt/mTOR pathway** represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, metabolism, and apoptosis [2]. Akt serves as a central node in this pathway, and its hyperactivation through gene amplification, somatic mutations, or upstream alterations constitutes a hallmark of malignant transformation across numerous cancer types [2].

The significance of **Uprosertib** extends beyond its direct therapeutic potential to its utility as a **pharmacological probe** for dissecting Akt-dependent biological processes. Research applications include investigating metabolic adaptations in cancer, understanding therapeutic resistance mechanisms, and developing rational combination strategies. Notably, **Uprosertib** treatment consistently reduces glucose uptake in vitro and in patient tumors, establishing diminished glucose utilization as a **pharmacodynamic marker** of effective Akt inhibition [3]. This property has proven invaluable for studying cancer cell

metabolism and the Warburg effect, wherein cancer cells preferentially utilize glycolysis even under oxygen-sufficient conditions.

Quantitative Profiling of Uprosertib Activity

Biochemical and Cellular Potency Data

Table 1: Biochemical and cellular activity profile of **Uprosertib**

Parameter	Value	Experimental Context	Reference
Akt1 IC₅₀	180 nM	Biochemical assay	[1]
Akt2 IC₅₀	328 nM	Biochemical assay	[1]
Akt3 IC₅₀	38 nM	Biochemical assay	[1]
HCT-116 IC₅₀	0.72-1.75 µM	Anti-proliferative activity (72 hr SRB assay)	[1]
OVCAR-8 IC₅₀	0.54 µM	Cytotoxicity (72 hr SRB assay)	[1]
LNCaP IC₅₀	75.63 nM	PRAS40 phosphorylation inhibition (1 hr ELISA)	[1]

Uprosertib demonstrates **concentration-dependent inhibition** of cancer cell proliferation across diverse models, with potency varying according to cellular context and genetic background. The compound exhibits particular efficacy in models with **PTEN deficiency**, as evidenced by its potent activity in LNCaP prostate cancer cells (IC₅₀ = 75.63 nM) [1]. Beyond its primary Akt targets, **Uprosertib** shows selectivity against other kinases, with significantly weaker activity against ROCK1 (IC₅₀ = 1570 nM), ROCK2 (IC₅₀ = 1850 nM), and CDK7 (IC₅₀ = 2100 nM) [1]. This selective profile enhances its utility for specifically interrogating Akt-dependent phenomena in experimental settings.

Detailed Cell Proliferation Assay Protocol

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay provides a **robust, cost-effective method** for quantifying cellular proliferation and chemosensitivity. Below is the standardized protocol adapted from published methodologies employing **Uprosertib** [3].

3.1.1 Materials and Reagents

- **Cell lines:** HCT116 and LS174T colon cancer cells (or other relevant models)
- **Compound: Uprosertib** (GSK2141795) - prepare 10 mM stock solution in DMSO
- **Culture medium:** DMEM supplemented with 5.6 mM D-glucose, 2 mM L-glutamine, and 10% FBS
- **Assay reagents:** Sulforhodamine B dye, acetic acid, Tris buffer
- **Equipment:** 96-well plates, CO₂ incubator, plate reader

3.1.2 Cell Plating and Compound Treatment

- **Plate preparation:** Seed HCT116 or LS174T cells in 96-well plates at a density of 4×10^4 cells per well in complete culture medium. Include vehicle control wells (0.1% DMSO) and blank wells (media only).
- **Pre-incubation:** Allow cells to adhere for **24 hours** in a humidified 37°C incubator with 5% CO₂.
- **Compound treatment:** Prepare serial dilutions of **Uprosertib** in complete medium to achieve final concentrations typically ranging from **0-15 µM**. Replace initial medium with compound-containing medium.
- **Exposure period:** Incubate cells with **Uprosertib** for **72 hours**, replenishing test media every 24 hours to maintain consistent extracellular metabolite concentrations.

3.1.3 SRB Staining and Quantification

- **Fixation:** After 72 hours, gently remove media and fix cells with **10% trichloroacetic acid (TCA)** for 1 hour at 4°C.
- **Washing:** Wash plates five times with tap water to remove TCA and air dry.
- **Staining:** Add 0.057% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

- **Removal of unbound dye:** Wash wells four times with 1% acetic acid to remove unbound dye.
- **Solubilization:** Solubilize protein-bound dye with **10 mM Tris base solution** (pH 10.5).
- **Absorbance measurement:** Measure absorbance at 565 nm using a plate reader.

3.1.4 Data Analysis

- Calculate cell proliferation relative to vehicle controls: **% Viability = (OD₅₆₅ treated / OD₅₆₅ vehicle control) × 100**
- Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves.
- Perform experiments in **triplicate** with appropriate statistical analysis.

Special Considerations for Lactic Acidosis Conditions

Research has demonstrated that **lactic acidosis** can confer resistance to **Uprosertib**, necessitating specific methodological adaptations when studying this phenomenon [3]:

- **Lactic acid supplementation:** Prepare test media supplemented with **0-20 mM lactic acid** (pH adjusted to 7.4).
- **Cell adaptation:** Prior to experiments, gradually adapt cells to increasing lactate concentrations by culturing in conditioned medium to reduce cellular stress.
- **Resistance assessment:** Compare **Uprosertib** potency in the presence versus absence of lactic acid supplementation.

Investigating Lactic Acidosis-Induced Resistance

Experimental Findings and Mechanistic Insights

Recent research has revealed that the **tumor microenvironment** can significantly modulate **Uprosertib** sensitivity. Specifically, lactic acidosis induces resistance to **Uprosertib** through metabolic adaptations [3]. Key findings include:

- Lactic acid (10-20 mM) induces **significant resistance** to **Uprosertib**, characterized by enhanced cell survival and reduced apoptosis despite equivalent Akt pathway inhibition.
- This resistance mechanism involves **metabolic flexibility**, where cancer cells maintain oxidative phosphorylation through lactate utilization when glucose metabolism is suppressed by Akt inhibition.
- **Lactate carbon incorporation** and enhanced respiration persist in the presence of **Uprosertib** under lactic acidosis conditions.
- This resistance can be reversed by inhibiting **monocarboxylate transporters (MCTs)** or **oxidative phosphorylation**, suggesting combination therapeutic strategies.

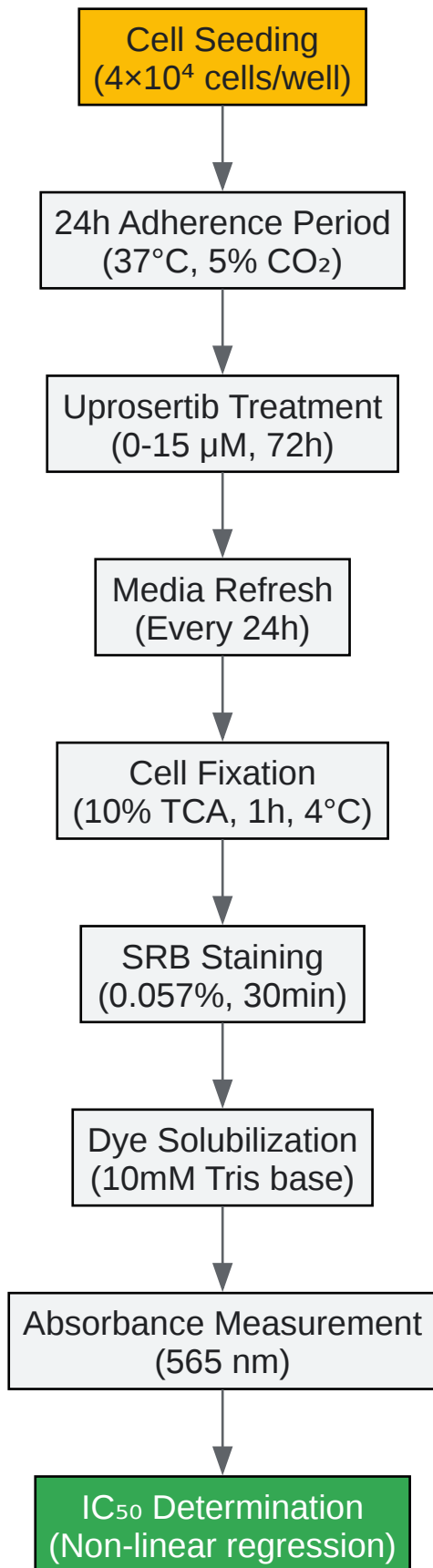
Table 2: Experimental approaches for investigating **Uprosertib** resistance mechanisms

Experimental Approach	Key Parameters	Utility in Resistance Studies
Caspase 3/7 assays	Apoptosis measurement at 24-48 hr	Quantification of cell death induction
Metabolic profiling	Lactate incorporation, respiration rates	Assessment of metabolic adaptations
MCT inhibition	AZD3965 or other MCT inhibitors	Testing resistance reversal strategies
3D spheroid models	Viability in ultra-low attachment plates	Recapitulation of tumor microenvironment

Experimental Workflow and Signaling Pathway Visualization

Uprosertib Experimental Workflow

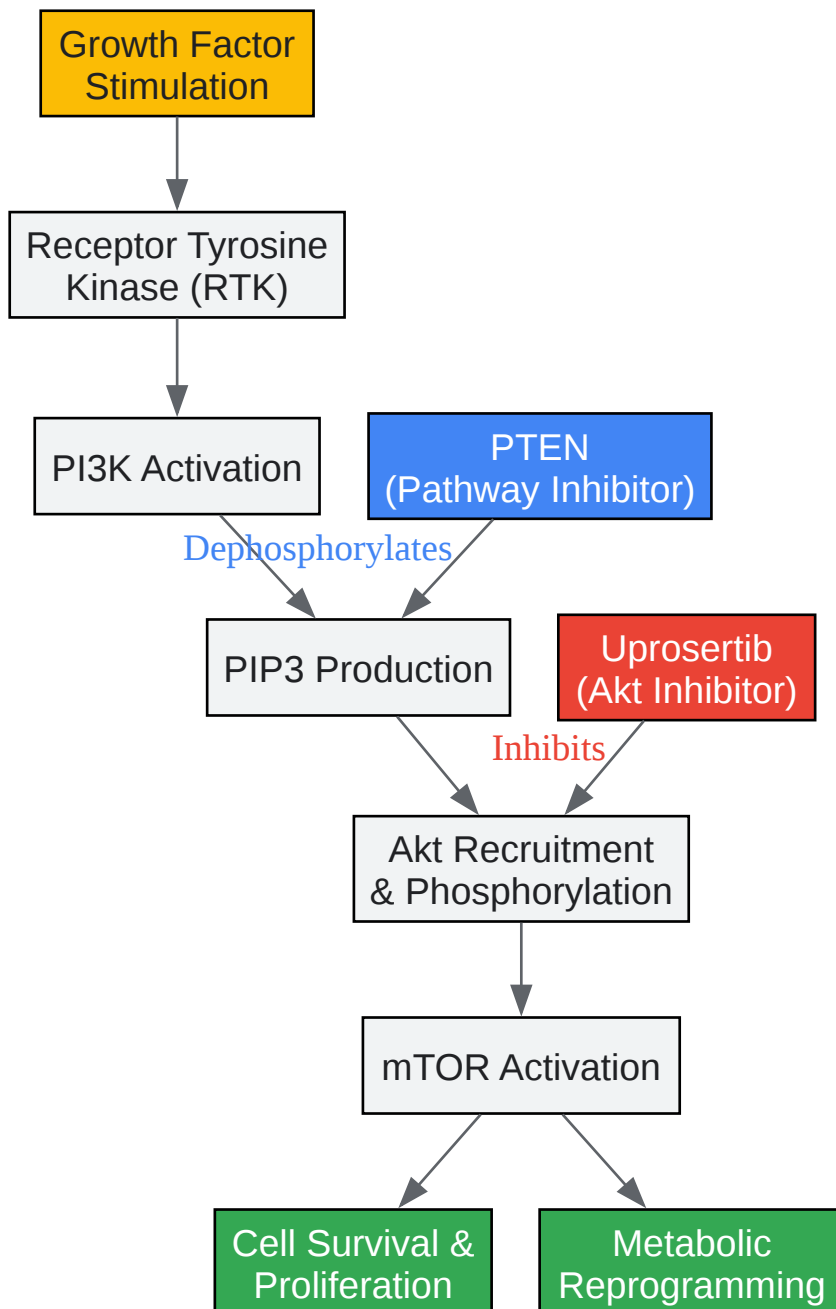
The following diagram illustrates the key procedural steps for conducting cell proliferation assays with **Uprosertib**:



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Akt Signaling Pathway and Uprosertib Mechanism of Action

The following diagram illustrates the Akt signaling pathway and **Uprosertib**'s mechanism of action:



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Research Applications and Future Directions

Uprosertib serves as a **valuable investigational tool** across multiple research contexts. In **combination therapy screening**, **Uprosertib** has demonstrated promising synergy with mTOR inhibitors like everolimus in patient-derived colorectal cancer models, suggesting potential clinical applications [4]. The integration of **transcriptomic profiling** with drug response prediction algorithms has further enhanced our ability to identify contexts where **Uprosertib** would display maximal efficacy [5]. Additionally, **Uprosertib** has proven instrumental in **metabolic studies**, particularly in exploring how cancer cells adapt their nutrient utilization following pathway inhibition.

The experimental protocols outlined herein provide a foundation for rigorous investigation of Akt inhibition in cancer models. Particular attention should be paid to **microenvironmental conditions**, as demonstrated by the profound impact of lactic acidosis on **Uprosertib** efficacy. Researchers should consider incorporating **metabolic analyses** including stable isotope tracing and respiratory measurements when evaluating response to **Uprosertib**, as these can reveal adaptive resistance mechanisms not apparent through proliferation assays alone. Furthermore, the growing appreciation of **tumor heterogeneity** underscores the importance of employing multiple model systems, including 3D cultures and patient-derived cells, when assessing the therapeutic potential of Akt pathway inhibition.

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